molecular formula C17H21NO2 B8172668 2-(Benzyloxy)-4-isobutoxyaniline

2-(Benzyloxy)-4-isobutoxyaniline

Cat. No.: B8172668
M. Wt: 271.35 g/mol
InChI Key: MFMKQZNGSIQQGZ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-isobutoxyaniline is a substituted aniline derivative featuring a benzyloxy (-OBn) group at the 2-position and an isobutoxy (-O-iBu) group at the 4-position of the aromatic ring. This compound is structurally characterized by its electron-rich aromatic system due to the electron-donating alkoxy substituents, which influence its physicochemical properties and reactivity. It is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name

4-(2-methylpropoxy)-2-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13(2)11-19-15-8-9-16(18)17(10-15)20-12-14-6-4-3-5-7-14/h3-10,13H,11-12,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMKQZNGSIQQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-isobutoxyaniline typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Etherification: Aniline undergoes etherification with benzyl chloride to form 2-(Benzyloxy)aniline.

    Alkylation: The final step involves the alkylation of 2-(Benzyloxy)aniline with isobutyl bromide to yield 2-(Benzyloxy)-4-isobutoxyaniline.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: 2-(Benzyloxy)-4-isobutoxyaniline can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or isobutoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzyloxy)-4-isobutoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-isobutoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and isobutoxy groups can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other N-substituted anilines and benzyloxy/alkoxy-substituted aromatic amines. Below is a detailed comparison based on synthesis, substituent effects, and reactivity:

Substituent Effects on Physical Properties
Compound Name Substituents Molecular Weight (g/mol) Predicted Solubility (Polar Solvents) Key Structural Features
2-(Benzyloxy)-4-isobutoxyaniline 2-OBz, 4-O-iBu ~297.4 (calculated) Low (hydrophobic substituents) Branched isobutoxy group increases steric bulk
2-Benzyl-N-(4-methoxybenzyl)aniline (4aa) 2-OBz, N-CH2(4-OMePh) ~333.4 (reported) Moderate (polar methoxy group) Methoxy enhances electron density at N-substituent
2-Benzylphenol (5f) 2-OBz, phenol (-OH) ~200.2 (calculated) High (hydroxyl group improves polarity) Phenolic -OH increases acidity (pKa ~10)
2-Benzyl-N-cyclohexylaniline (4ab) 2-OBz, N-cyclohexyl ~295.4 (reported) Low (nonpolar cyclohexyl group) Cyclohexyl substituent enhances lipophilicity

Key Observations :

  • Electronic Effects : Electron-donating substituents (e.g., -O-iBu, -OBz) increase the electron density of the aromatic ring, enhancing stability toward electrophilic attack but reducing reactivity in electron-deficient environments.
  • Solubility : Hydrophobic substituents (e.g., benzyloxy, isobutoxy) reduce aqueous solubility, whereas polar groups (e.g., -OH in 5f) improve it.

Research Findings and Challenges

  • Synthesis Optimization : highlights challenges in controlling regioselectivity when electron-withdrawing groups are present. For example, meta-nitro substituents yield mixtures of products (e.g., 4fa and 5f) .
  • Characterization : NMR and chromatography data (e.g., for 4ab) confirm structural integrity but may require advanced techniques (e.g., 2D NMR) for analogs with overlapping signals.

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